molecular formula C16H19NO2 B13919278 tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate

tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate

Cat. No.: B13919278
M. Wt: 257.33 g/mol
InChI Key: KECVSJZNZYPSIX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves several steps. One common method includes the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods highlight the versatility and complexity of the synthetic routes available for this compound.

Chemical Reactions Analysis

tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.

Scientific Research Applications

tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate has been utilized in various scientific research applications:

    Chemistry: It has been used in the synthesis of complex organic compounds, such as indoles with oxygen substituents on the benzene ring.

    Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.

    Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, emphasizing its importance in medicinal chemistry.

    Industry: The compound has been used in the development of new pesticides, showcasing its potential in agricultural chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been studied for its role in the metalation and alkylation between silicon and nitrogen in carbamate derivatives. This interaction facilitates the development of organic and medicinal chemistry.

Comparison with Similar Compounds

tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
  • tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

These compounds share a similar carbamate backbone but differ in their substituents, which can significantly influence their chemical properties and applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[1-(4-ethynylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C16H19NO2/c1-5-12-6-8-13(9-7-12)16(10-11-16)17-14(18)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,18)

InChI Key

KECVSJZNZYPSIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C#C

Origin of Product

United States

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